(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine

Lipophilicity Drug-likeness ADME

Fragment-screening campaigns require balanced LogP and metabolic stability to avoid late-stage attrition. (2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine (CAS 1042583-91-4) addresses this with a β-branched 2-methylbutyl chain that slows N-dealkylation while maintaining CNS-favorable LogP (2.78) and TPSA (24.9 Ų). • LogP 2.78 vs. 2.92 (pentyl analog) - reduced P-gp efflux risk for CNS targets • 5 rotatable bonds - lower entropic binding penalty vs. linear-chain analogs • 98% purity, available from mg to multi-gram scale

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B13249318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCC(C)CNC(C)C1=CN=CC=C1
InChIInChI=1S/C12H20N2/c1-4-10(2)8-14-11(3)12-6-5-7-13-9-12/h5-7,9-11,14H,4,8H2,1-3H3
InChIKeyBHGMWXAJYZSEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine Is a Defensible SAR Starting Point


(2‑Methylbutyl)[1‑(pyridin‑3‑yl)ethyl]amine (CAS 1042583‑91‑4) is a chiral, secondary aliphatic‑heteroaromatic amine with the systematic IUPAC name 2‑methyl‑N‑[(1S or 1R)‑1‑(pyridin‑3‑yl)ethyl]butan‑1‑amine. It belongs to the class of N‑(pyridin‑3‑ylethyl)alkylamines that are used as advanced intermediates and fragment‑screening libraries in medicinal chemistry [REFS‑1]. The molecule combines a basic pyridine nitrogen (capable of engaging hydrogen‑bond and π‑stacking interactions) with a branched 2‑methylbutyl side chain that modulates lipophilicity, conformational flexibility, and metabolic soft spots relative to linear or smaller‑chain analogs [REFS‑2]. Its computed LogP of 2.78 and topological polar surface area (TPSA) of 24.9 Ų place it in a favorable physicochemical space for central nervous system (CNS) permeability, while the branched alkyl tail offers potential advantages over straight‑chain comparators with respect to cytochrome P450‑mediated oxidation [REFS‑1].

Fragment-based CNS lead generation Favorable physicochemical profile (LogP 2.78, TPSA 24.9 Ų) reported for CNS permeability research
Stereochemical SAR probe Chiral center enables enantiomer-attribution review; supports stereospecific target-engagement studies
Metabolic stability screening β-branched alkylamine architecture supports class-level metabolic stability research context

Critical Physicochemical Divergence from Generic N-(Pyridin-3-ylethyl)alkylamines


In‑class N‑(pyridin‑3‑ylethyl)alkylamines are often treated as interchangeable hydrophobic bases; however, small variations in the alkyl substituent produce measurable shifts in LogP, molecular weight, rotatable bonds, and steric bulk that directly affect solubility, permeability, metabolic stability, and target‑binding enthalpy [REFS‑1]. Simply swapping (2‑methylbutyl)[1‑(pyridin‑3‑yl)ethyl]amine for the linear pentyl analog (LogP = 2.92) or the 2‑ethylbutyl analog (LogP = 2.86, MW = 206.3) would alter the lipophilic‑efficiency balance of a lead series, potentially eroding ligand‑lipophilicity efficiency (LLE) and increasing off‑target promiscuity [REFS‑2][REFS‑3]. The quantitative evidence below demonstrates that the title compound occupies a narrow, reproducible property window that cannot be replicated by the closest available alternatives without re‑optimizing the entire scaffold.

Target vs. Linear Pentyl Analog
Property gap LogP 2.78, 5 rotatable bonds vs. LogP 2.92, 6 bonds. Lipophilic-efficiency balance may shift; binding entropy and metabolic profile may not transfer directly
Target vs. 2-Ethylbutyl Homolog
Property gap MW 192.3 Da, LogP 2.78 vs. MW 206.3 Da, LogP 2.86. Higher molecular weight may reduce ligand efficiency; fragment-space positioning differs
Target vs. Achiral N-(Pyridin-3-ylmethyl)alkylamines
Property gap Chiral center present vs. achiral. Stereospecific interaction data may be lost; enantiomer-attribution context requires review

Quantitative Evidence for Selecting (2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine


Reduced Lipophilic Risk vs. Linear Pentyl Analog

The target compound exhibits a computed LogP of 2.78, which is 0.14 log units lower than that of the linear pentyl analog N‑(1‑(pyridin‑3‑yl)ethyl)pentan‑1‑amine (LogP = 2.92) [REFS‑1][REFS‑2]. A reduction of ~0.15 LogP units can translate into a meaningful improvement in aqueous solubility and a decreased risk of phospholipidosis and hERG channel blockade, while maintaining sufficient lipophilicity for passive membrane permeation [REFS‑1].

Lipophilic Risk
Cross-study comparable
ΔLogP = -0.14 (target: 2.78 vs. pentyl analog: 2.92)
Supports lipophilic-efficiency review; may reduce nonspecific binding risk
Computational estimates; experimental validation pending
Lipophilicity Drug-likeness ADME

Constrained Conformational Entropy vs. Linear Pentyl Analog

The target compound contains 5 rotatable bonds, whereas the linear pentyl analog possesses 6 rotatable bonds [REFS‑1][REFS‑2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal mol⁻¹ upon binding to a macromolecular target, and increases the probability of metabolic oxidation at multiple sites along the linear chain [REFS‑1]. The branched 2‑methylbutyl group restricts conformational freedom without sacrificing hydrophobic contact area, potentially yielding higher binding affinity per heavy atom.

Conformational Entropy
Cross-study comparable
ΔRotB = -1 (target: 5 vs. pentyl analog: 6)
Reported lower entropic binding cost; may support oral bioavailability optimization
Derived from SMILES structures; wet-lab confirmation recommended
Conformational flexibility Entropy Binding affinity

Improved Ligand Efficiency vs. 2-Ethylbutyl Homolog

Relative to the 2‑ethylbutyl analog (CAS 1038226‑23‑1; MW = 206.3 g mol⁻¹, LogP = 2.86), the target compound (MW = 192.3 g mol⁻¹, LogP = 2.78) delivers comparable lipophilicity with a 14 Da lower molecular weight [REFS‑1][REFS‑2]. This translates to a higher ligand‑lipophilicity efficiency (LLE) and a more favorable position in the ‘Rule of 3’ space for fragment‑based screening. The methyl branch provides sufficient steric bulk to shield the amine from rapid N‑dealkylation, while avoiding the excessive molecular weight and LogP creep associated with the ethyl‑branched comparator.

Ligand Efficiency
Cross-study comparable
ΔMW = -14 Da (target: 192.3 Da vs. 2-ethylbutyl: 206.3 Da)
Higher ligand-lipophilicity efficiency reported; fragment-space positioning favorable
Specification-based comparison; lot-specific verification advised
Ligand efficiency Molecular weight Fragment-based design

Higher Commercial Purity vs. Linear Pentyl Analog

The target compound is routinely supplied at 98% purity (HPLC) by major vendors, whereas the linear pentyl analog N‑(1‑(pyridin‑3‑yl)ethyl)pentan‑1‑amine is listed at 97% purity [REFS‑1][REFS‑2]. Although the difference appears modest, a 1% increase in purity at the building‑block stage can significantly reduce the formation of isomeric by‑products in subsequent amide coupling or reductive amination steps, improving overall synthetic yield and reducing purification burden in multi‑step medicinal chemistry syntheses.

Commercial Purity
Cross-study comparable
ΔPurity = +1% (target: 98% HPLC vs. pentyl analog: 97%)
Specification review: may reduce impurity-driven assay interference
Vendor COA data; lot-specific values may vary
Purity Procurement Reproducibility

Enhanced Metabolic Stability from Branched Alkyl Architecture

Secondary N‑alkyl groups bearing a β‑branch, such as the 2‑methylbutyl substituent, are known to resist cytochrome P450‑mediated N‑dealkylation and ω‑oxidation more effectively than their linear counterparts [REFS‑1]. While direct experimental metabolic stability data for this specific compound are not yet publicly available, the class‑level inference from structurally analogous secondary amines indicates that the 2‑methylbutyl group should exhibit a longer in vitro half‑life in liver microsome assays compared to the linear pentyl (6 rotatable bonds, no β‑branch) or linear butyl analogs [REFS‑2].

Metabolic Stability
Class-level inference
β-branched 2-methylbutyl group; predicted reduced N-dealkylation rate vs. linear analogs
Class-level SAR context; supports metabolic stability screening design
Confirmatory microsomal stability assays recommended; experimental data not yet public
Metabolic stability Cytochrome P450 N-dealkylation

Chiral Center Enabling Stereospecific Receptor Interactions

The compound contains a chiral center at the pyridin‑3‑ylethyl carbon, which allows exploration of stereospecific interactions with biological targets such as G‑protein‑coupled receptors (GPCRs) and kinases that are sensitive to enantiomeric configuration [REFS‑1]. In contrast, simpler N‑alkyl‑1‑(pyridin‑3‑yl)methanamine analogs lacking the methyl substituent at the benzylic position are achiral and cannot provide this dimension of SAR information. The ability to procure either enantiomer (or the racemate) from vendors adds a stereochemical vector that is absent from the achiral butyl and pentyl comparators.

Chirality
Supporting evidence
One chiral center (pyridin-3-ylethyl carbon); available as racemate; achiral methanamine analogs lack stereocenter
Enables enantiomer-attribution review; supports stereospecific SAR exploration
Quantitative enantiomer activity data not available; procurement of single enantiomers recommended when feasible
Chirality Stereospecificity GPCR

High-Value Application Scenarios for (2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine


Fragment-Based Lead Generation for CNS Targets

The compound’s LogP of 2.78 and MW of 192.3 Da place it within the optimal fragment space (MW < 250, LogP < 3) for CNS drug discovery [REFS‑1]. Its lower LogP relative to the pentyl analog (ΔLogP = -0.14) reduces the risk of P‑glycoprotein efflux, making it a preferred fragment for hit identification against GPCRs or ion channels where maintaining a balanced lipophilic profile is critical for blood–brain barrier penetration [REFS‑1][REFS‑2].

Kinase Inhibitor Scaffold Optimization

With 5 rotatable bonds vs. 6 for the linear pentyl analog, the target compound imposes a lower entropic penalty upon binding to the ATP‑binding pocket of kinases [REFS‑1]. Medicinal chemistry teams optimizing hinge‑binding pyridine scaffolds can replace the linear pentyl tail with the 2‑methylbutyl group to improve binding enthalpy without altering the hydrogen‑bonding pharmacophore, thereby increasing the likelihood of achieving nanomolar potency [REFS‑1].

Metabolic Stability Screening of β-Branched Amines

The β‑branched 2‑methylbutyl substituent is expected to slow N‑dealkylation relative to linear alkylamines, based on class‑level metabolic principles [REFS‑1]. Research groups investigating prodrug strategies that require predictable hepatic clearance can use this compound as a model substrate to calibrate in vitro microsomal stability assays, benchmarking against the linear pentyl and butyl analogs to quantify the protective effect of β‑branching on metabolic half‑life [REFS‑1].

Stereochemical SAR in Asymmetric Synthesis

The chiral pyridin‑3‑ylethyl center enables enantioselective SAR studies that are not possible with achiral N‑(pyridin‑3‑ylmethyl)alkylamines [REFS‑1]. Procurement of the single enantiomers (when available) allows asymmetric synthesis teams to probe stereospecific interactions with biological targets, potentially revealing eutomers with enhanced selectivity and patentable chemical space [REFS‑1].

Application
Selection Property
Validation Focus
CNS fragment-based screening
Physicochemical profile (LogP, TPSA)
CNS permeability assay confirmation; fragment-library binding validation
Kinase inhibitor scaffold optimization
Reduced rotatable bonds, branched alkyl tail
Enthalpy-driven binding review; hinge-binding pharmacophore retention
β-branched amine metabolic stability screening
2-Methylbutyl substituent architecture
In vitro microsomal stability benchmarking vs. linear analogs
Stereochemical SAR studies
Chiral pyridin-3-ylethyl center
Enantiomer-specific target-engagement review; eutomer identification
All applications reflect research-use contexts. Experimental validation under specific assay conditions is advised.
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